![molecular formula C9H8N2O2 B1334188 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 88751-05-7](/img/structure/B1334188.png)

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Vue d'ensemble

Description

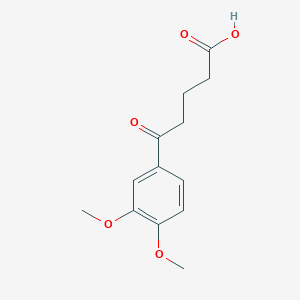

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of a methyl group at the 8th position and a carboxylic acid group at the 2nd position on the imidazo[1,2-a]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, the synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems was achieved by intramolecular cyclization of an iminium ion, which was derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde . Another study reported the palladium-catalyzed arylation of the inert β-C(sp2)-H bond of carboxylic acid derivatives using 8-aminoimidazo[1,2-a]pyridine as a directing group . Additionally, the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivatives was accomplished via cyclization of 2-aminopyridin-3-ol with bromopyruvic acid .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused bicyclic ring system consisting of an imidazole ring joined to a pyridine ring. The presence of substituents such as a methyl group or a carboxylic acid group can influence the electronic distribution and the overall three-dimensional conformation of the molecule, which in turn can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including cyclization, arylation, and condensation reactions. The reactivity of these compounds can be directed by functional groups, such as amino or hydroxy groups, which can act as directing groups in catalytic reactions . The presence of a carboxylic acid group also allows for coupling reactions with amino acid derivatives to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid would be influenced by its functional groups. The methyl group is a hydrophobic moiety that can affect the compound's solubility and lipophilicity, while the carboxylic acid group can engage in hydrogen bonding and ionization, impacting the compound's solubility and acidity. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been extensively researched for their synthesis methodologies and potential pharmacological activities. Studies have focused on the preparation of various derivatives and assessing their anti-inflammatory, analgesic, and antipyretic properties.

Synthesis Techniques : Innovative synthesis methods have been developed for creating derivatives of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. For instance, research has shown the synthesis of such compounds through reactions involving 2-aminopyridines and ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ethyl carboxylates (Abignente et al., 1982).

Pharmacological Activities : These compounds have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. For instance, a study reported the anti-inflammatory activity of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, showcasing their potential in pharmacological applications (Abignente et al., 1984).

Chemical Reactions and Combinatorial Chemistry

Research has also delved into the chemical reactions involving 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, contributing to the field of combinatorial chemistry and synthesis of new materials.

- Chemical Reactions : An example of such research includes the study of cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid reacting in the presence of benzaldehyde derivatives. This study presents a one-pot procedure for synthesizing new compounds that are significant in medicinal and biological sciences (Marandi, 2018).

Heterocyclic Chemistry

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in the synthesis and study of heterocyclic compounds, which are essential in medicinal chemistry.

- New Heterocyclic Compounds : Research has led to the synthesis of novel thiazolidines and spirothiazolidines derived from this compound, though they showed limited antituberculous activity at certain concentrations. This highlights the role of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in exploring new heterocyclic compounds (Kasimogullari & Cesur, 2004).

Mécanisme D'action

Target of Action

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium, Mycobacterium tuberculosis .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors in cancer treatment . They interact with their targets by forming a covalent bond, which can lead to the inhibition of the target protein’s function . This could potentially be a mode of action for 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid as well.

Biochemical Pathways

Given its potential role as an antituberculosis agent , it may affect pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Based on the potential antituberculosis activity of imidazo[1,2-a]pyridine derivatives , it can be inferred that the compound may lead to the inhibition of Mycobacterium tuberculosis growth.

Safety and Hazards

The safety information for 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid indicates that it is a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Orientations Futures

Imidazo[1,2-a]pyridine derivatives, such as 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research could focus on further exploring the potential of these compounds in the treatment of various diseases .

Propriétés

IUPAC Name |

8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSGOOWNEOBWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374950 | |

| Record name | 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

88751-05-7 | |

| Record name | 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

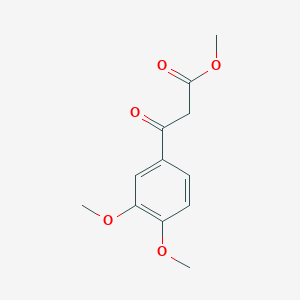

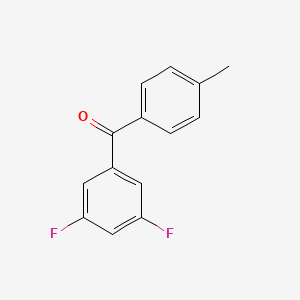

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)